molecular formula C16H18N2O2S B14615845 (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate CAS No. 58555-13-8

(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate

Cat. No.: B14615845
CAS No.: 58555-13-8
M. Wt: 302.4 g/mol
InChI Key: AKJPURBNBUCQME-UHFFFAOYSA-N
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Description

(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate: is a chemical compound that features a pyridine ring, a phenyl group substituted with a propan-2-yl sulfanyl group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with pyridine-3-methanol and 4-[(propan-2-yl)sulfanyl]phenyl isocyanate.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).

    Procedure: Pyridine-3-methanol is reacted with 4-[(propan-2-yl)sulfanyl]phenyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is stirred for several hours until the formation of the desired carbamate is complete. The product is then purified using column chromatography or recrystallization.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Electronics: Use in the synthesis of organic electronic materials.

Mechanism of Action

The mechanism of action of (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

  • (Pyridin-2-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
  • (Pyridin-4-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
  • (Pyridin-3-yl)methyl {4-[(methylthio)phenyl}carbamate

Comparison:

  • Structural Differences: The position of the pyridine ring and the nature of the substituents on the phenyl ring can significantly influence the compound’s properties.
  • Reactivity: The presence of different substituents can alter the compound’s reactivity towards various chemical reactions.
  • Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses.

Properties

CAS No.

58555-13-8

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

pyridin-3-ylmethyl N-(4-propan-2-ylsulfanylphenyl)carbamate

InChI

InChI=1S/C16H18N2O2S/c1-12(2)21-15-7-5-14(6-8-15)18-16(19)20-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19)

InChI Key

AKJPURBNBUCQME-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2

Origin of Product

United States

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